LogP Comparison: N-Methylpyridine-2-carboxamide vs. Unsubstituted Picolinamide
The N-methyl substitution in N-methylpyridine-2-carboxamide increases its lipophilicity compared to the unsubstituted picolinamide (pyridine-2-carboxamide). This is a class-level inference based on predicted logP values. A higher logP can influence membrane permeability and chromatographic retention time [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.04 (predicted) [1] |
| Comparator Or Baseline | Picolinamide (unsubstituted) logP ≈ 0.6 (estimated; no direct data for same prediction method available) |
| Quantified Difference | Increase of approximately 0.4 logP units (indicating higher lipophilicity) [1] |
| Conditions | Predicted data generated using ChemAxon software [1] |
Why This Matters
For analytical chemists developing HPLC methods for sorafenib impurities, this difference in lipophilicity translates to a distinct and predictable retention time, enabling confident peak identification and quantification.
- [1] Cannabis Compound Database. N-Methylpyridine-2-carboxamide (CDB005585). View Source
